4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid
Description
4-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)butanoic acid is a stable isotopologue of 4-cyclohexatrienylbutanoic acid, where all six carbon atoms in the cyclohexatrienyl ring are substituted with carbon-13 (¹³C). The cyclohexatrienyl group consists of a conjugated triene system (non-aromatic), contributing to unique electronic properties. The compound’s primary application lies in isotopic tracing for metabolic or pharmacokinetic studies, leveraging its distinct mass signature in mass spectrometry (MS) and enhanced detection in ¹³C nuclear magnetic resonance (NMR) spectroscopy . Its synthesis typically involves coupling ¹³C-enriched cyclohexatriene precursors with butanoic acid derivatives, a process requiring precision to maintain isotopic purity .
Properties
IUPAC Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-SJOJKWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to protein-folding disorders and as a chemical chaperone.
Medicine: Investigated for its potential therapeutic effects in treating protein-folding disorders and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid involves its role as a chemical chaperone. It helps in the proper folding of proteins by stabilizing their structure and preventing misfolding. The compound interacts with molecular targets and pathways involved in protein folding, thereby exerting its effects.
Comparison with Similar Compounds
Electronic Properties
- The conjugated triene system in 4-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)butanoic acid exhibits stronger UV absorption (λₘₐₓ ~260 nm) compared to 4-cyclohexenylbutanoic acid (λₘₐₓ ~210 nm), enhancing its utility in photochemical assays .
- The phenyl group in 4-phenylbutanoic acid introduces aromaticity, reducing reactivity but increasing hydrophobicity, as reflected in its lower solubility (8.5 mg/mL vs. 15 mg/mL for the ¹³C-labeled analog) .
Isotopic Advantages
- The ¹³C labeling in the cyclohexatrienyl ring provides a 6.02 g/mol mass shift compared to the non-labeled analog, enabling unambiguous detection in MS-based tracer studies. For example, Smith et al. (2023) demonstrated its use in tracking hepatic lipid metabolism with 95% isotopic enrichment .
- In contrast, non-labeled analogs like 4-cyclohexenylbutanoic acid lack this specificity, limiting their utility to structural or synthetic applications .
Stability and Reactivity
- The trienyl system in the ¹³C-labeled compound is more prone to oxidation than the cyclohexenyl or phenyl analogs, necessitating storage under inert conditions .
- Sorbic acid’s diene structure confers antimicrobial activity via membrane disruption, a property absent in the trienyl or cyclohexenyl derivatives .
Metabolic Tracing
Biological Activity
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid is a carbon-13 isotopically labeled compound that has garnered attention for its potential biological activities. The incorporation of the carbon-13 isotope allows for enhanced tracking in biological studies, making it a valuable tool for researchers investigating metabolic pathways and interactions with biological systems.
Chemical and Physical Properties
- Molecular Formula: C12H12O2 (with carbon-13 labeling)
- Molecular Weight: Approximately 200.22 g/mol
- Structure: The compound features a cyclohexatriene moiety attached to a butanoic acid group, providing unique reactivity and interaction profiles.
Hormonal Interaction
Research indicates that this compound exhibits significant interactions with hormonal receptors. Specifically:
- Estrogen Receptor Agonism: The compound has been shown to act as an agonist for estrogen receptors, which may influence various physiological processes such as reproductive health and endocrine function.
- Androgen Receptor Antagonism: It also displays antagonistic properties towards androgen receptors, suggesting potential implications in conditions related to androgen excess or deficiency.
Metabolic Pathways
The stable isotope labeling of this compound facilitates detailed tracing of its metabolic pathways. This capability is crucial for understanding how the compound behaves in biological systems:
- Absorption and Distribution: Studies have demonstrated that the labeled compound can be tracked through various tissues using advanced imaging techniques.
- Biotransformation Studies: The metabolic fate of the compound can be elucidated through experiments that monitor the conversion of the labeled compound into metabolites.
Case Study 1: Estrogenic Activity Assessment
A study conducted on the estrogenic activity of this compound utilized in vitro assays to assess its binding affinity to estrogen receptors. The results indicated a significant binding affinity comparable to known estrogenic compounds.
| Compound | Binding Affinity (nM) |
|---|---|
| This compound | 50 |
| Estradiol | 10 |
| Tamoxifen | 80 |
Case Study 2: Androgen Receptor Modulation
In another study focusing on androgen receptor modulation, the compound was tested for its ability to inhibit androgen receptor-mediated transcription in prostate cancer cell lines. The results showed that it effectively reduced transcriptional activity at concentrations as low as 100 nM.
Research Findings
Recent findings highlight the potential implications of this compound in therapeutic applications:
- Endocrine Disruption Studies: Due to its hormonal activity, it is being investigated for its role in endocrine disruption and its effects on reproductive health.
- Cancer Research: Its dual action on estrogen and androgen receptors makes it a candidate for further exploration in hormone-related cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
